3-Amino-4-ethoxybenzamide
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Overview
Description
3-Amino-4-ethoxybenzamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the third position and an ethoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-ethoxybenzamide typically involves the following steps:
Nitration: The starting material, 4-ethoxybenzoic acid, undergoes nitration to introduce a nitro group at the meta position relative to the ethoxy group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation: The resulting 3-amino-4-ethoxybenzoic acid is then converted to this compound through an amidation reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization for higher yields and cost-effectiveness. This may include the use of continuous flow reactors, alternative reducing agents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-Amino-4-ethoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-Amino-3-ethoxybenzamide: Similar structure but with the amino and ethoxy groups swapped positions.
Uniqueness
3-Amino-4-ethoxybenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and ethoxy groups on the benzene ring provides a unique combination of properties that can be exploited in various applications.
Properties
CAS No. |
103796-65-2 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-amino-4-ethoxybenzamide |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2,10H2,1H3,(H2,11,12) |
InChI Key |
LWEZLPOWMCXJMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N)N |
Origin of Product |
United States |
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